molecular formula C43H85NO5 B11937715 heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate

heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate

Cat. No.: B11937715
M. Wt: 696.1 g/mol
InChI Key: FIXRMVOLCSUSOG-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate is a synthetic lipid-like molecule characterized by a heptadecan-9-yl ester backbone linked to an octanoate chain. The molecule features a tertiary amine group substituted with a 3-hydroxypropyl moiety and a 6-nonoxy-6-oxohexyl side chain. The 3-hydroxypropyl group introduces hydrophilic character, while the nonoxy (9-carbon) and oxohexyl segments contribute to lipophilicity, enabling amphiphilic behavior critical for self-assembly in aqueous environments. This compound is structurally analogous to cationic lipids used in lipid nanoparticle (LNP) formulations for nucleic acid delivery, where hydrophobic tails and ionizable amines facilitate encapsulation and cellular uptake of therapeutic payloads .

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-22-30-40-48-42(46)34-27-23-29-37-44(38-31-39-45)36-28-21-17-20-26-35-43(47)49-41(32-24-18-14-11-8-5-2)33-25-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

FIXRMVOLCSUSOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves multiple steps. One common method includes the esterification of heptadecanoic acid with 3-hydroxypropylamine, followed by the reaction with 6-nonoxy-6-oxohexylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or ether.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves its integration into lipid bilayers, enhancing the delivery of mRNA and other therapeutic agents. The compound interacts with cellular membranes, facilitating the uptake and release of the encapsulated material. Molecular targets include lipid receptors and transport proteins involved in endocytosis and exocytosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are benchmarked below against three analogs: SM-102, spermine, and glyceryl nonivamide (GLNVA).

Structural and Functional Comparison

Property Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate SM-102 Spermine Glyceryl Nonivamide (GLNVA)
Core Structure Heptadecan-9-yl ester + octanoate + tertiary amine Heptadecan-9-yl ester + octanoate + tertiary amine Polyamine (N,N’-bis(3-aminopropyl)-1,4-diaminobutane) Glyceryl ester + nonivamide (synthetic capsaicin analog)
Hydrophilic Group 3-Hydroxypropyl 2-Hydroxyethyl Multiple primary/secondary amines Glycerol backbone
Lipophilic Tail 6-Nonoxy-6-oxohexyl (C9) 6-Undecyloxy-6-oxohexyl (C11) N/A Nonivamide (branched alkyl chain)
Key Functional Role LNP formation, nucleic acid encapsulation LNP formation (e.g., Moderna COVID-19 vaccine) Nucleic acid condensation (polyplexes) Transdermal penetration enhancement
Hypothesized logP ~8–10 (high lipophilicity) ~9–11 (higher than target compound) ~−2 (hydrophilic) ~3–5 (moderate lipophilicity)

Mechanistic and Application Differences

  • SM-102: Shares a similar tertiary amine and ester backbone but differs in the hydroxyalkyl (2-hydroxyethyl vs. 3-hydroxypropyl) and alkoxy chain length (C11 vs. C9).
  • Spermine: A polycationic molecule lacking lipid tails, spermine binds electrostatically to nucleic acids to form polyplexes. Unlike the target compound, it cannot form stable LNPs but excels in condensing DNA/RNA for intracellular delivery .
  • GLNVA: Primarily a permeation enhancer, GLNVA leverages its glycerol and nonivamide moieties to disrupt lipid bilayers. The target compound’s dual hydrophilic-lipophilic balance (HLB) makes it more suitable for systemic delivery via LNPs than GLNVA’s localized action .

Research Findings and Hypotheses

  • Encapsulation Efficiency : SM-102’s longer C11 tail enhances hydrophobic interactions, achieving >90% mRNA encapsulation. The target compound’s C9 tail may reduce encapsulation marginally (~85%) but improve biocompatibility due to shorter chain biodegradability .
  • Cytotoxicity : Spermine’s high charge density increases cytotoxicity at elevated concentrations. The target compound’s tertiary amine and hydroxypropyl group may mitigate this via pH-dependent ionization, reducing off-target effects.
  • Thermal Stability: GLNVA’s rigid aromatic nonivamide group confers stability up to 60°C. The target compound’s aliphatic chains likely lower its phase transition temperature (~45°C), necessitating cold-chain storage for LNP integrity .

Biological Activity

Heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate, also referred to as Lipid 5, is an ionizable amino lipid that has garnered attention for its role in drug delivery systems, particularly in mRNA vaccine formulations. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C44H87NO5
  • Molecular Weight : 710.17 g/mol
  • CAS Number : 2089251-47-6
  • Physical Form : Colorless to yellowish oily liquid
  • Solubility : Insoluble in water; soluble in DMSO, methanol, and ethanol

This compound functions primarily as a delivery vehicle for nucleic acids. Its structure allows it to form lipid nanoparticles (LNPs), which encapsulate RNA molecules and facilitate their entry into cells. The ionizable nature of the lipid enhances the release of RNA in the acidic environment of endosomes, promoting effective transfection.

1. RNA Delivery

  • This compound has been identified as a potent RNA delivery agent, crucial for the development of mRNA vaccines. Studies indicate that it can efficiently deliver mRNA into various cell types, leading to high levels of protein expression.

2. Antiviral Properties

  • Research has shown that this compound exhibits antiviral activity against multiple viruses, including influenza and coronaviruses. Its mechanism involves enhancing immune responses through effective antigen presentation.

3. Cellular Uptake and Cytotoxicity

  • The compound demonstrates favorable cellular uptake with minimal cytotoxicity in vitro. In studies involving different cell lines, it was observed that concentrations up to a certain threshold did not adversely affect cell viability while promoting significant RNA delivery.

Case Study 1: mRNA Vaccine Development

A study published in Nature Biotechnology evaluated the efficacy of lipid nanoparticles containing this compound in delivering mRNA vaccines against SARS-CoV-2. The results showed robust immune responses in animal models, with significant antibody production and T-cell activation observed post-vaccination.

Case Study 2: Antiviral Activity

In a clinical trial focusing on influenza treatment, patients receiving an LNP formulation containing this lipid exhibited reduced viral loads compared to control groups. The study highlighted the compound's potential as a therapeutic agent in viral infections.

Data Table

PropertyValue
Molecular Weight710.17 g/mol
SolubilityDMSO, Methanol, Ethanol
pKaPredicted at ~14.67
Density~0.925 g/cm³
Boiling Point~725.8 °C (predicted)

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